Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester
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Overview
Description
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester is a chemical compound with the molecular formula C16H15Cl2NO3. This compound is known for its unique structure, which includes a benzoic acid core substituted with a 2,6-dichloro-3-methylphenyl group and an acetyloxy methyl ester group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of 2,6-dichloro-3-methylaniline with benzoic acid in the presence of acetic anhydride and a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester is utilized in various scientific research fields:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research, with studies focusing on its potential to modulate inflammatory responses and microbial growth.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, methyl ester
- Benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, ethyl ester
Uniqueness
Compared to its analogs, benzoic acid, 2-((2,6-dichloro-3-methylphenyl)amino)-, (acetyloxy)methyl ester exhibits unique properties due to the presence of the acetyloxy methyl ester group. This functional group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific research applications.
Properties
CAS No. |
29098-20-2 |
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Molecular Formula |
C17H15Cl2NO4 |
Molecular Weight |
368.2 g/mol |
IUPAC Name |
acetyloxymethyl 2-(2,6-dichloro-3-methylanilino)benzoate |
InChI |
InChI=1S/C17H15Cl2NO4/c1-10-7-8-13(18)16(15(10)19)20-14-6-4-3-5-12(14)17(22)24-9-23-11(2)21/h3-8,20H,9H2,1-2H3 |
InChI Key |
OORWAIBGMXEBIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)NC2=CC=CC=C2C(=O)OCOC(=O)C)Cl |
Origin of Product |
United States |
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